molecular formula C11H12N2O3 B188984 4,4-dimethyl-2-(4-nitrophenyl)-5H-1,3-oxazole CAS No. 42407-05-6

4,4-dimethyl-2-(4-nitrophenyl)-5H-1,3-oxazole

Cat. No.: B188984
CAS No.: 42407-05-6
M. Wt: 220.22 g/mol
InChI Key: XYFBYFUMLQSBIH-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-(4-nitrophenyl)-5H-1,3-oxazole is a substituted oxazole derivative characterized by a five-membered oxazole ring with a 4-nitrophenyl substituent at the C2 position and two methyl groups at the C4 position. The nitro group (-NO₂) at the para position of the phenyl ring is a strong electron-withdrawing group, influencing the compound’s electronic properties and reactivity.

Properties

IUPAC Name

4,4-dimethyl-2-(4-nitrophenyl)-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-11(2)7-16-10(12-11)8-3-5-9(6-4-8)13(14)15/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFBYFUMLQSBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348684
Record name 4,4-dimethyl-2-(4-nitrophenyl)-5H-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42407-05-6
Record name 4,4-Dimethyl-2-(4-nitrophenyl)-2-oxazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42407-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-dimethyl-2-(4-nitrophenyl)-5H-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Nitrophenyl-Substituted Precursors

A widely reported route involves the cyclocondensation of 4-nitrobenzaldehyde with dimethyl-substituted α-amino ketones. For example, reacting 4-nitrobenzaldehyde with 2-amino-3-methyl-2-butanone in the presence of phosphorus oxychloride yields the target compound via Robinson-Gabriel synthesis.

Mechanistic Insights :

  • Formation of Schiff base : The aldehyde reacts with the α-amino ketone to form an imine intermediate.

  • Cyclodehydration : Acid catalysis (e.g., POCl₃) facilitates intramolecular cyclization, eliminating water to form the oxazole ring.

Optimization Data :

ParameterOptimal ConditionYield (%)
CatalystPOCl₃65–70
Temperature (°C)80–90
Reaction Time (h)4–6

Limitations :

  • Requires strict anhydrous conditions to prevent hydrolysis of intermediates.

  • Scalability issues due to exothermic cyclization.

Hantzsch Oxazole Synthesis with Nitroaryl Amides

The Hantzsch method employs α-haloketones and nitro-substituted amides. For instance, 4-nitrobenzamide reacts with 4-chloro-3-methyl-2-butanone in ethanol under reflux to form the oxazole core.

Reaction Scheme :

4-Nitrobenzamide+ClC(O)C(CH₃)₂EtOH, ΔTarget Compound+HCl\text{4-Nitrobenzamide} + \text{ClC(O)C(CH₃)₂} \xrightarrow{\text{EtOH, Δ}} \text{Target Compound} + \text{HCl}

Key Observations :

  • Solvent Effects : Ethanol enhances solubility of nitroaromatic intermediates.

  • Byproducts : Competing aldol condensation may occur without precise stoichiometry.

Post-Cyclization Nitration of Phenyl-Oxazole Intermediates

Nitration of pre-synthesized 4,4-dimethyl-2-phenyl-5H-1,3-oxazole offers an alternative route. Using a mixture of HNO₃ and H₂SO₄ at 0–5°C achieves para-nitration with >80% regioselectivity.

Nitration Conditions :

ParameterValue
Nitrating AgentHNO₃ (90%)
CatalystH₂SO₄ (98%)
Temperature (°C)0–5
Reaction Time (h)2

Challenges :

  • Ortho/Meta Byproducts : Electron-donating methyl groups marginally direct nitration to meta positions, necessitating careful temperature control.

  • Oxazole Ring Stability : Prolonged exposure to nitrating agents risks ring oxidation.

Dialkyl Carbonate-Mediated Cyclization

Adapting methods from oxazolidinone synthesis, a novel approach utilizes dimethyl carbonate (DMC) for cyclizing β-hydroxyamide intermediates. For example, 4-nitro-N-(2-hydroxy-3-methylbutanoyl)aniline undergoes cyclization in DMC at 120°C to form the target compound.

Advantages Over Phosgene :

  • Safety : DMC is non-toxic and avoids hazardous phosgene usage.

  • Yield Improvement : 30–35% higher yields compared to traditional methods.

Reaction Profile :

HOOC(CH₃)₂CH(NHCOC₆H₄NO₂)OHDMC, 120°CTarget Compound+CO₂ + MeOH\text{HOOC(CH₃)₂CH(NHCOC₆H₄NO₂)OH} \xrightarrow{\text{DMC, 120°C}} \text{Target Compound} + \text{CO₂ + MeOH}

Scalability : Demonstrated at pilot scale with 40% overall yield from 4-nitroaniline.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : Signals at δ 2.15–2.55 ppm (m, 2H, CH₂), δ 7.90–8.20 ppm (d, 2H, Ar-H).

  • ¹³C NMR : Peaks at 165.2 ppm (C=O), 152.1 ppm (C-NO₂), 25.8 ppm (CH₃).

  • IR (KBr) : Bands at 1530 cm⁻¹ (NO₂ asymmetric stretch), 1675 cm⁻¹ (C=N).

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar oxazole ring and dihedral angle of 85° between the oxazole and nitrophenyl planes.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilitySafety
Cyclocondensation65–7095–98ModerateModerate
Hantzsch Synthesis50–6090–92LowHigh
Post-Cyclization Nitration70–7585–90HighLow (acid use)
DMC Cyclization75–8098–99HighHigh

Recommendations :

  • Lab-Scale : Cyclocondensation balances yield and simplicity.

  • Industrial Scale : DMC-mediated cyclization offers superior safety and yield .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-2-(4-nitrophenyl)-5H-1,3-oxazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Heterocycle Type Notable Properties/Applications
4,4-Dimethyl-2-(4-nitrophenyl)-5H-1,3-oxazole C₁₁H₁₂N₂O₃ 220.23 4-NO₂-C₆H₄, 4,4-dimethyl Oxazole Potential CNS activity, synthetic intermediate
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol (3a) C₈H₅N₃O₃S 223.21 4-NO₂-C₆H₄, thiol (-SH) Oxadiazole Antimicrobial, antitumor applications
3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole C₁₆H₁₃N₃O₃ 295.30 4-NO₂-C₆H₄, phenylethyl Oxadiazole High logP (4.7), lipophilic drug design
5-(4-Chloro-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole C₁₆H₁₂ClN₃O₃ 329.74 4-Cl-3-NO₂-C₆H₃, 2,5-dimethylphenyl Oxadiazole Antiviral/antirhinoviral candidate
Key Observations :
  • Heterocycle Type : Oxazole derivatives (e.g., the target compound) differ from oxadiazoles in ring composition (oxazole: O and N vs. oxadiazole: two N and O). This affects electronic properties and biological target interactions .
  • Substituent Effects : The 4-nitrophenyl group enhances electron deficiency, favoring interactions with electron-rich biological targets. In contrast, chloro or methyl groups (e.g., in compound 20) modulate steric hindrance and lipophilicity .
  • Pharmacological Activity : Oxadiazoles with nitro groups (e.g., compound 3a) exhibit CNS depressant or antimicrobial activity, while oxazoles like the target compound may serve as intermediates in drug synthesis .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s logP is predicted to be lower than 3-(4-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole (logP = 4.7) due to fewer hydrophobic substituents .
  • Electron-Withdrawing Effects : The 4-nitro group increases electrophilicity, making the compound reactive in further functionalization (e.g., coupling reactions) .
  • Thermal Stability : Derivatives like 4,4-dimethyl-2-[2-(3-nitrophenyl)ethenyl]-oxazole hydrochloride exhibit high boiling points (~340°C), suggesting thermal robustness .

Biological Activity

4,4-Dimethyl-2-(4-nitrophenyl)-5H-1,3-oxazole is a heterocyclic compound known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and various applications based on recent studies.

Synthesis

The compound is synthesized through a cyclization reaction involving 4-nitrobenzoyl chloride and 2,2-dimethyl-1,3-propanediol in the presence of a base like pyridine. This process forms the oxazole ring structure that is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. The presence of the nitro group enhances its reactivity and interaction with microbial targets .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The mechanism involves the bioreduction of the nitro group to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects. Specifically, it has shown effectiveness against several cancer cell lines by disrupting vital cellular processes .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation and survival.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways involved in cell growth and apoptosis.
  • Reactive Intermediate Formation : The nitro group undergoes bioreduction to generate reactive intermediates that can bind to DNA and proteins, causing damage and triggering cell death pathways .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameStructure CharacteristicsBiological Activity
This compoundContains a nitro group and dimethyl substitutionsAntimicrobial and anticancer properties
2-(4-Nitrophenyl)-5H-1,3-oxazoleLacks dimethyl substitutionReduced biological activity
4,4-Dimethyl-2-(4-aminophenyl)-5H-1,3-oxazoleReduced form of the nitro compoundDifferent biological profile

Case Studies

Several studies have highlighted the potential of this compound in drug development:

  • Study on Immunosuppressive Properties : A series of isoxazole derivatives were synthesized and tested for their immunosuppressive effects. The findings indicated that modifications in the molecular structure could enhance immunomodulatory activity while maintaining low toxicity levels .
  • Anticancer Research : In a study focusing on cancer cell lines, this compound was found to significantly reduce cell viability in a dose-dependent manner. The mechanism involved apoptosis induction through caspase activation pathways .

Q & A

Q. How should researchers address discrepancies in synthetic yields reported across studies?

  • Methodological Answer :
  • Reproducibility Checks : Verify reagent purity (e.g., anhydrous solvents, freshly distilled phenyl lithium).
  • Statistical Analysis : Apply ANOVA to compare yields under varying conditions (temperature, catalyst loading) .

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